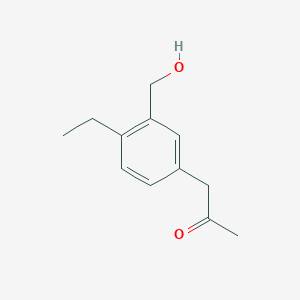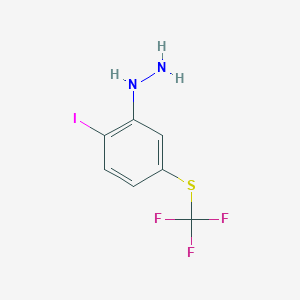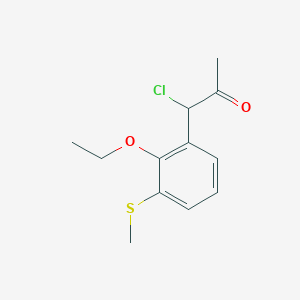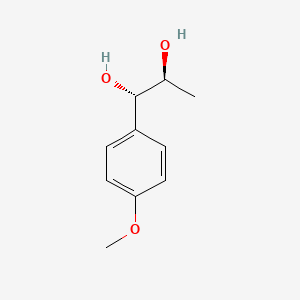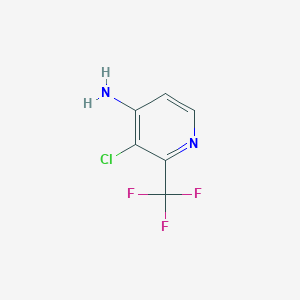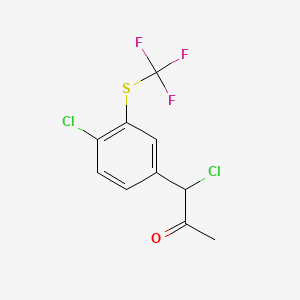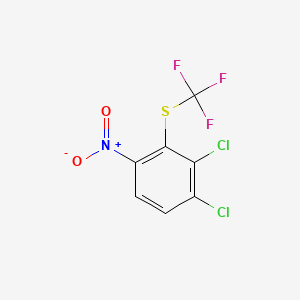
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale chlorination and nitration processes, utilizing advanced equipment to handle the reactive intermediates and by-products safely. The exact details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is utilized in various scientific research fields, including:
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution within biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene include:
1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially altering its reactivity and biological activity.
3,4-Dichloronitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties and applications.
1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene: A positional isomer with slightly different reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C7H2Cl2F3NO2S |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
1,2-dichloro-4-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |
Clé InChI |
IBQJVVAVAMYXPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


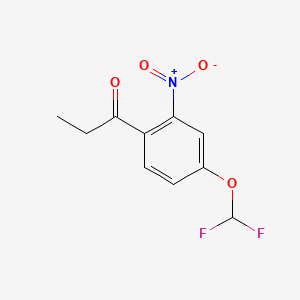
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
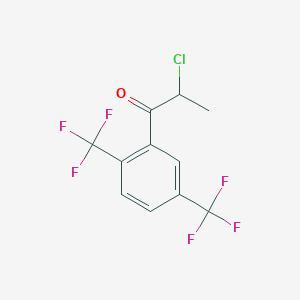
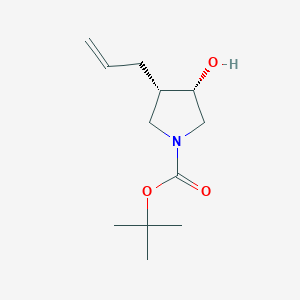

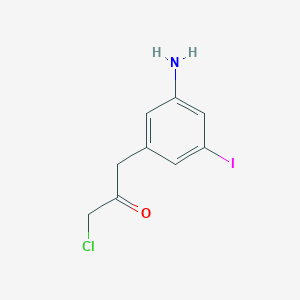
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
